6-({3-[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}sulfonyl)-1,2,3,4-tetrahydroquinolin-2-one
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Overview
Description
6-({3-[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}sulfonyl)-1,2,3,4-tetrahydroquinolin-2-one is a complex organic compound with a unique structure that combines several functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({3-[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}sulfonyl)-1,2,3,4-tetrahydroquinolin-2-one involves multiple steps, each requiring specific reagents and conditionsThe final step involves the sulfonylation of the azetidin-1-yl group to complete the synthesis .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses .
Chemical Reactions Analysis
Types of Reactions
6-({3-[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}sulfonyl)-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more reduced form of the compound .
Scientific Research Applications
6-({3-[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}sulfonyl)-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-({3-[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}sulfonyl)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3-(pyridin-4-yl)propanenitrile: This compound shares a pyridinyl group with the target compound and is used in similar research applications.
N-(pyridin-4-yl)pyridin-4-amine: Another pyridinyl-containing compound with potential biological activities.
Uniqueness
What sets 6-({3-[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}sulfonyl)-1,2,3,4-tetrahydroquinolin-2-one apart is its unique combination of functional groups, which may confer distinct biological activities and make it a valuable tool in medicinal chemistry research .
Properties
IUPAC Name |
6-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]sulfonyl-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S/c27-20-5-1-15-11-17(2-3-18(15)23-20)31(29,30)25-12-16(13-25)26-21(28)6-4-19(24-26)14-7-9-22-10-8-14/h2-4,6-11,16H,1,5,12-13H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVNTFWMBNRQSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)N3CC(C3)N4C(=O)C=CC(=N4)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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